5-Methylpyrazine-2,3-dicarboxylic acid
Overview
Description
5-Methylpyrazine-2,3-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family . It has a molecular weight of 182.14 and its IUPAC name is 5-methyl-2,3-pyrazinedicarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, using N-bromosuccinimide (NBS) as the brominating reagent .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O4/c1-3-2-8-4 (6 (10)11)5 (9-3)7 (12)13/h2H,1H3, (H,10,11) (H,12,13) .Chemical Reactions Analysis
The bromination reaction of MPE is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .Physical And Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in water . It should be stored in a dry place at 2-8°C .Scientific Research Applications
Crystal Structure and Synthon Analysis
5-Methylpyrazine-2,3-dicarboxylic acid has been studied for its unique structural properties. Babu and Nangia (2006) demonstrated its ability to form a rare O−H···N trimer synthon among three symmetry-independent molecules, organizing in a chiral P65 crystal system. This is significant for understanding molecular assembly in small, dissymmetric molecules (Babu & Nangia, 2006).
Pharmaceutical Intermediary
Bai Jin-quan (2013) highlighted 5-Methylpyrazine-2-carboxylic acid as an important pharmaceutical intermediate. The paper reviews recent progress in its synthesis, noting the predominance of chemical synthesis methods over electrochemical and microbial synthesis (Bai Jin-quan, 2013).
Biocatalytic Production
Gu et al. (2020) developed a whole-cell biocatalytic process for synthesizing 5-Methylpyrazine-2-carboxylic acid from 2, 5-dimethylpyrazine. This process, involving genetic and genome engineering of Escherichia coli, significantly improved the yield and efficiency, demonstrating its potential for commercial production (Gu et al., 2020).
Antibacterial Activity
Research by Makhija (2009) explored the synthesis of 5-Methylpyrazine-2-carbohydrazide derivatives and their in-vitro antibacterial activity. This study revealed promising antibacterial properties against both Gram-positive and Gram-negative strains (Makhija, 2009).
Analyzing Carboxylic Acid-Pyridine Supramolecular Synthon
Vishweshwar et al. (2002) analyzed X-ray crystal structures of pyrazinic acid and its isomers, including this compound. Their findings on the recurrence of carboxylic acid-pyridine supramolecular synthon in these structures provide insights for future crystal engineering strategies (Vishweshwar et al., 2002).
Synthesis and Characterization of Derivatives
Various studies have focused on synthesizing and characterizing derivatives of this compound. This includes works by Buckland (1980), Núñez-Vergara et al. (1982), and others who have contributed to understanding the chemical properties and potential applications of these derivatives in different scientific fields (Buckland, 1980), (Núñez-Vergara et al., 1982).
Safety and Hazards
The safety data sheet for 5-Methylpyrazine-2,3-dicarboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Mode of Action
It is known that the compound can undergo bromination reactions, which could potentially alter its interactions with its targets .
Biochemical Pathways
The compound’s bromination reactions suggest that it may interact with pathways involving brominated compounds .
Result of Action
It is known that the compound can undergo bromination reactions, which could potentially alter its biological activity .
Action Environment
The compound’s bromination reactions suggest that it may be sensitive to conditions that favor or inhibit these reactions .
properties
IUPAC Name |
5-methylpyrazine-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-3-2-8-4(6(10)11)5(9-3)7(12)13/h2H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVGGGCOTVOOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203708 | |
Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5521-60-8 | |
Record name | 5-Methyl-2,3-pyrazinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5521-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5521-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrazine-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the crystal structure of 5-Methylpyrazine-2,3-dicarboxylic acid?
A1: this compound forms a unique crystal structure characterized by an O−H···N trimer synthon. This synthon arises from the interaction between three symmetry-independent molecules of the compound. [] This arrangement leads to a Kagome lattice formation, a pattern rarely observed in small, dissymmetric molecules like this one. Furthermore, the two-dimensional layers of this lattice are arranged in a chiral P65 crystal system stabilized by C−H···O helices. []
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